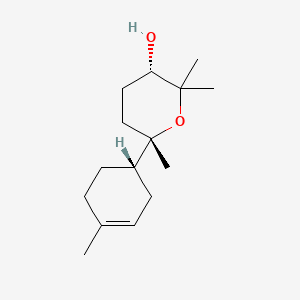

Bisabolol oxide A

Beschreibung

This compound has been reported in Matricaria chamomilla with data available.

induces apoptosis in rat thymocytes; from German chamomile (Matricaria recutita L.)

Eigenschaften

IUPAC Name |

(3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHRAVIQWFQMKF-IPYPFGDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891412 | |

| Record name | Bisabolol oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22567-36-8, 11087-43-7 | |

| Record name | Bisabolol oxide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22567-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabololoxide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisabolol oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3S-[3α,6α(R*)]-tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISABOLOL OXIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16AE65F94Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Bisabolol Oxide A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and purification of bisabolol oxide A, a sesquiterpenoid of significant interest for its potential therapeutic properties. This document details experimental protocols and quantitative data to support research and development efforts.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is German chamomile (Matricaria chamomilla L. or Matricaria recutita L.), a member of the Asteraceae family. The essential oil extracted from the flower heads of this plant is rich in this compound, along with other bioactive compounds such as chamazulene, α-bisabolol, and bisabolol oxide B.[1][2] The concentration of these constituents can vary depending on the plant's genotype, growing conditions, and harvesting time.[3][4]

While other plants are known to contain α-bisabolol, German chamomile is the most prominent source for this compound.

Isolation and Purification Methodologies

The isolation of this compound from German chamomile is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by chromatographic purification to isolate the target compound.

Extraction of Chamomile Essential Oil

The initial step in isolating this compound is the extraction of the essential oil from the dried flower heads of Matricaria chamomilla. The most common methods employed are steam distillation and solvent extraction.

2.1.1. Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[5] The process involves passing steam through the chamomile flowers, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the water.

2.1.2. Solvent Extraction

Solvent extraction offers an alternative method for obtaining a more concentrated extract, often referred to as an oleoresin, which contains both volatile and non-volatile compounds.[6]

Chromatographic Purification of this compound

Following the initial extraction of the essential oil or oleoresin, various chromatographic techniques are employed to separate and purify this compound from the complex mixture of other phytochemicals.

2.2.1. Column Chromatography (CC)

Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture based on their differential adsorption to a stationary phase.

2.2.2. Overpressured Layer Chromatography (OPLC)

OPLC is a sophisticated planar chromatographic technique that offers improved resolution and shorter separation times compared to traditional column chromatography.[7][8]

2.2.3. Preparative Thin-Layer Chromatography (Prep-TLC)

Preparative TLC is a scalable version of analytical TLC used to isolate small quantities of pure compounds.[9][10]

Quantitative Data

The yield of essential oil and the concentration of this compound can vary significantly based on the chamomile genotype and the extraction method employed.

| Chamomile Genotype | Essential Oil Yield (%) | α-Bisabolol Oxide A (%) | Extraction Method | Reference |

| Domestic (Karaj) | 0.87 | 31.86 | Distillation | [3][4] |

| Wild (Noor-Abad) | 0.77 | 2.52 | Distillation | [3][4] |

| Not Specified | 0.03 | 2.88 | Steam Distillation (SD) | [11][12] |

| Not Specified | 0.083 | 1.53 | Solvent-Free Microwave Extraction (SFME) | [11][12] |

| Not Specified | Not Specified | 29.71 - 34.41 | Hydrodistillation (HD) / Microwave-assisted Hydrodistillation (MWHD) | [13] |

| Not Specified | Not Specified | 17.4 - 30.8 | Supercritical Fluid Extraction (SFE) / Soxhlet Extraction | [13] |

Table 1: Essential Oil Yield and α-Bisabolol Oxide A Content in German Chamomile.

Experimental Protocols

Protocol for Steam Distillation of Chamomile Essential Oil

This protocol is a general guideline for the laboratory-scale extraction of essential oil from chamomile flowers.

Materials and Equipment:

-

Dried chamomile flower heads

-

Steam distillation apparatus (Clevenger-type or similar)

-

Heating mantle

-

Distilled water

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a known quantity of dried chamomile flowers (e.g., 100 g).

-

Place the chamomile flowers into the biomass flask of the steam distillation apparatus.

-

Fill the boiling flask with distilled water to approximately two-thirds of its capacity.

-

Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.

-

Begin heating the boiling flask to generate steam.

-

Continue the distillation for a set period, typically 3 to 8 hours. A longer distillation time generally yields more oil, though the rate of extraction decreases over time.[5]

-

Collect the distillate, which will consist of a layer of essential oil and a larger volume of hydrosol (aqueous phase).

-

Separate the essential oil from the hydrosol using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed, dark glass vial at 4°C.

Protocol for Solvent Extraction of this compound

This protocol outlines a general procedure for the extraction of chamomile oleoresin.

Materials and Equipment:

-

Dried and powdered chamomile flower heads

-

Erlenmeyer flask or beaker

-

Magnetic stirrer or shaker

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

Glass vials for storage

Procedure:

-

Weigh a known quantity of powdered chamomile flowers (e.g., 50 g).

-

Place the powder in an Erlenmeyer flask.

-

Add a measured volume of the chosen solvent (e.g., 250 mL of ethanol, maintaining a solvent-to-feed ratio of around 6:1).[6]

-

Stir the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 4 hours).[6]

-

After extraction, filter the mixture to separate the solid plant material from the solvent extract.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The resulting oleoresin can be used for further purification.

Protocol for Column Chromatography Purification

This protocol provides a general framework for the purification of this compound from a chamomile essential oil or oleoresin.

Materials and Equipment:

-

Chamomile essential oil or oleoresin

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform)

-

Collection tubes or flasks

-

TLC plates and developing chamber for monitoring fractions

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).

-

Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.

-

Pre-elute the column with the mobile phase.

-

Dissolve a known amount of the essential oil or oleoresin in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin the elution process, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the composition of the collected fractions using analytical TLC.

-

Combine the fractions containing pure this compound, as determined by TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is essential for the identification and quantification of this compound.

Typical GC-MS Parameters:

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 3°C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a reference standard and/or with data from mass spectral libraries.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from German chamomile.

Caption: Workflow for the isolation and purification of this compound.

References

- 1. ijdmsrjournal.com [ijdmsrjournal.com]

- 2. impactfactor.org [impactfactor.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Comparison of essential oil content and composition in two German chamomile (Matricaria chamomilla L.) genotypes | Journal of Horticultural Sciences [jhs.iihr.res.in]

- 5. making.com [making.com]

- 6. www1.ibb.unesp.br [www1.ibb.unesp.br]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. Extraction and Characterization of Chamomile (Matricaria recutita L.) Essential Oil Using the Green Technology of Solvent-Free Microwave Extraction [mdpi.com]

- 13. ricerca.unich.it [ricerca.unich.it]

- 14. asianpubs.org [asianpubs.org]

Biosynthesis of Bisabolol Oxide A from α-Bisabolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of bisabolol oxide A from its precursor, α-bisabolol. This compound, a significant bioactive sesquiterpenoid found in German chamomile (Matricaria recutita), is formed through an oxidative cyclization process. This document details the enzymatic transformation, likely involving a cytochrome P450 monooxygenase, and explores alternative production methods such as microbial biotransformation. It includes a plausible biosynthetic pathway, detailed experimental protocols for enzymatic and microbial synthesis, methods for quantification, and a summary of available quantitative data. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

(-)-α-Bisabolol is a naturally occurring monocyclic sesquiterpene alcohol renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties, making it a valuable ingredient in cosmetics and pharmaceuticals.[1] Its oxidized derivatives, including this compound, also exhibit significant biological activities and contribute to the therapeutic profile of chamomile oil.[2][3] The conversion of α-bisabolol to this compound is a key step in the diversification of sesquiterpenoids in Matricaria chamomilla. Understanding the biosynthesis of this compound is crucial for its sustainable production and for the development of novel derivatives with enhanced therapeutic potential.

The Biosynthetic Pathway

The formation of this compound from α-bisabolol is an oxidative process. While the specific enzyme in Matricaria chamomilla has not yet been definitively identified, evidence strongly suggests the involvement of a cytochrome P450 monooxygenase (CYP).[4] The proposed mechanism involves two key steps:

-

Epoxidation: The enzyme catalyzes the epoxidation of the 6,7-double bond in the aliphatic side chain of α-bisabolol, forming a reactive epoxide intermediate.

-

Intramolecular Cyclization: The tertiary alcohol at C-1 attacks the epoxide, leading to the formation of a six-membered pyran ring, resulting in the this compound structure.[5]

Enzymatic Synthesis

While the specific cytochrome P450 from chamomile remains to be characterized, the heterologous expression of known plant P450s involved in sesquiterpenoid metabolism can serve as a model system for producing and studying this compound.

Experimental Protocol: Heterologous Expression of a Plant Cytochrome P450 in Saccharomyces cerevisiae

This protocol is a general guideline for the expression of a candidate plant cytochrome P450, which could be adapted for an α-bisabolol oxidizing enzyme once identified.

3.1.1. Gene Synthesis and Vector Construction

-

Obtain the codon-optimized coding sequence of the candidate plant cytochrome P450 gene for expression in S. cerevisiae.

-

Clone the synthetic gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Co-express a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana) to ensure efficient electron transfer to the P450. The CPR gene can be cloned into the same or a separate compatible vector.

3.1.2. Yeast Transformation and Culture

-

Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Select transformed yeast colonies on appropriate selective medium.

-

Grow a pre-culture of the transformed yeast in selective synthetic complete medium containing glucose at 30°C overnight.

-

Inoculate the main culture in the same medium and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by transferring the cells to a medium containing galactose instead of glucose and incubate at a lower temperature (e.g., 20-25°C) for 48-72 hours.

Experimental Protocol: In Vitro Assay for α-Bisabolol Oxidation

This protocol describes a method to test the activity of the heterologously expressed cytochrome P450.

3.2.1. Microsome Preparation

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in the same buffer containing a protease inhibitor cocktail and lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and determine the protein concentration.

3.2.2. Enzyme Assay

-

Prepare a reaction mixture containing:

-

100 mM phosphate buffer (pH 7.4)

-

Microsomal preparation (containing the P450 and CPR)

-

α-Bisabolol (substrate, dissolved in a suitable solvent like DMSO or ethanol)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the reaction for a specific time (e.g., 1-2 hours) with shaking.

-

Stop the reaction by adding a quench solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.

Microbial Biotransformation

The use of whole-cell microbial systems presents an attractive alternative for the production of this compound, avoiding the need for enzyme purification and cofactor addition. Fungi, in particular, are known to possess a wide range of cytochrome P450 enzymes capable of oxidizing terpenoids.

Experimental Protocol: Microbial Biotransformation of α-Bisabolol

This protocol is based on studies using filamentous fungi such as Thamnidium elegans and Absidia coerulea.[2]

4.1.1. Microorganism and Culture Conditions

-

Obtain a culture of a suitable fungal strain (e.g., Thamnidium elegans).

-

Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C with shaking for 2-3 days to obtain a seed culture.

-

Inoculate the main production culture with the seed culture and grow under the same conditions for another 1-2 days.

4.1.2. Biotransformation

-

Dissolve α-bisabolol in a minimal amount of a water-miscible solvent (e.g., ethanol or DMSO).

-

Add the α-bisabolol solution to the fungal culture to a final desired concentration (e.g., 100-500 mg/L).

-

Continue the incubation for an additional 3-7 days, monitoring the conversion periodically.

-

Harvest the entire culture (biomass and broth).

4.1.3. Extraction and Purification

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Extract the fungal biomass separately with the same solvent, possibly after homogenization.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the this compound from the crude extract using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of α-bisabolol and this compound.

GC-MS Protocol

5.1.1. Sample Preparation

-

Dilute the extracted and purified samples, as well as standards of α-bisabolol and this compound, in a suitable solvent (e.g., hexane or ethyl acetate).

-

Add an internal standard (e.g., n-hexadecane) for accurate quantification.[6]

5.1.2. GC-MS Conditions (Example)

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

5.1.3. Identification and Quantification

-

Identify compounds by comparing their retention times and mass spectra with those of authentic standards and with libraries (e.g., NIST).

-

Quantify the compounds by creating a calibration curve using the peak area ratios of the analytes to the internal standard.

Quantitative Data

Quantitative data on the enzymatic conversion of α-bisabolol to this compound is scarce due to the lack of a characterized enzyme. However, some data is available from microbial biotransformation studies.

| Biotransformation System | Organism | Substrate Concentration | Product | Yield (%) | Reference |

| Whole-cell | Thamnidium elegans | 50 mg in 100 mL | This compound | ~20 | |

| Whole-cell | Absidia coerulea | 200 mg in 2 L | Hydroxylated bisabolol oxides | Not specified | [2] |

Table 1. Summary of quantitative data from microbial biotransformation of α-bisabolol.

Regulatory Aspects

The biosynthesis of α-bisabolol from farnesyl pyrophosphate (FPP) is catalyzed by α-bisabolol synthase. The subsequent oxidation to this compound is likely regulated at the transcriptional level, with specific transcription factors controlling the expression of the involved cytochrome P450 gene. Studies on chamomile have indicated that the expression of genes in the terpenoid biosynthesis pathway, including CYPs, is differentially regulated in different tissues and developmental stages.[4] Environmental factors and signaling molecules like salicylic acid can also influence the accumulation of sesquiterpenoids, including bisabolol oxides.[6]

Conclusion

The biosynthesis of this compound from α-bisabolol is a fascinating example of how plants create chemical diversity through enzymatic oxidation. While the specific cytochrome P450 responsible in chamomile is yet to be identified, the knowledge of the likely reaction mechanism and the success of microbial biotransformation provide a solid foundation for future research. The protocols and information presented in this guide offer a starting point for researchers aiming to produce, quantify, and further study this important bioactive compound. Future work should focus on the identification and characterization of the native chamomile enzyme to enable more efficient and controlled production of this compound and its derivatives for potential therapeutic applications.

References

- 1. The purification and characterization of a unique cytochrome P-450 enzyme from Berberis stolonifera plant cell cultures. | Semantic Scholar [semanticscholar.org]

- 2. Biotransformation of (−)-α-Bisabolol by Absidia coerulea [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemical and comparative transcriptome analyses reveal different regulatory mechanisms in the terpenoid biosynthesis pathways between Matricaria recutita L. and Chamaemelum nobile L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanism of Action of Bisabolol Oxide A: A Technical Guide

Abstract

Bisabolol oxide A, a sesquiterpene oxide found predominantly in chamomile (Matricaria chamomilla), has garnered significant interest for its therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory action of this compound and its closely related precursor, α-bisabolol. The primary mechanisms involve the downregulation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). By inhibiting these pathways, bisabolol compounds effectively reduce the expression and release of critical inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide synthesizes data from in vitro and in vivo studies, presents detailed experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Inflammation and this compound

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators. Key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) produce NO and prostaglandins, respectively, which are central to the inflammatory response.[1][2]

Natural products are a rich source of novel anti-inflammatory agents.[3][4] this compound is a major constituent of German chamomile essential oil, a plant used for centuries in traditional medicine to treat inflammatory conditions.[5][6] Scientific investigations have begun to elucidate the specific molecular targets of bisabolol and its derivatives, confirming their significant anti-inflammatory potential.[7] Much of the existing research has focused on α-bisabolol, the precursor to bisabolol oxides. The findings from these studies provide a strong foundation for understanding the bioactivity of this compound, which is presumed to operate through similar, if not identical, mechanisms.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of bisabolol compounds are multifactorial, primarily involving the suppression of the NF-κB and MAPK signaling cascades, which are master regulators of the inflammatory response.

Inhibition of Pro-inflammatory Mediators: NO and PGE2

In inflammatory conditions, macrophages and other immune cells are stimulated (e.g., by lipopolysaccharide - LPS) to produce large quantities of nitric oxide (NO) and prostaglandin E2 (PGE2).[8] This production is catalyzed by the enzymes iNOS and COX-2, respectively.

Studies on RAW 264.7 macrophage cell lines demonstrate that α-bisabolol significantly inhibits LPS-induced production of both NO and PGE2 in a dose-dependent manner.[1][8] This inhibition is a direct result of reduced protein expression of iNOS and COX-2.[1][9] By suppressing these key inflammatory enzymes, bisabolol effectively dampens two major downstream inflammatory pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB transcription factor is a pivotal regulator of genes involved in immunity and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory stimulus (like LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[10][11]

α-Bisabolol has been shown to directly interfere with this pathway. It prevents the LPS-induced phosphorylation and degradation of IκBα.[1] By stabilizing the IκBα protein, α-bisabolol ensures that NF-κB remains trapped in the cytoplasm, thereby preventing the transcription of its target inflammatory genes.[2][12] This blockade of NF-κB activation is a central mechanism of its anti-inflammatory action.

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family consists of several serine/threonine protein kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). These kinases are involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[10] Inflammatory stimuli activate these MAPK pathways, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB.

Research indicates that α-bisabolol can suppress the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli.[1][2] However, its effect on ERK phosphorylation appears to be less consistent across studies.[1] By inhibiting the JNK and p38 pathways, α-bisabolol further reduces the cellular machinery responsible for producing inflammatory mediators.

Figure 2: Inhibition of MAPK Signaling Pathways by this compound.

Downregulation of Pro-inflammatory Cytokines

The concerted inhibition of the NF-κB and MAPK pathways results in a significant reduction in the synthesis and release of key pro-inflammatory cytokines. In vivo and in vitro studies have consistently shown that treatment with α-bisabolol leads to decreased levels of TNF-α, IL-6, and IL-1β.[11][13][14] For instance, in a carrageenan-induced peritonitis model in mice, α-bisabolol was able to decrease the amount of TNF-α in the peritoneal cavity.[15] Similarly, in models of colitis, α-bisabolol treatment markedly reduced the expression of IL-6, IL-1β, and TNF-α at both the protein and mRNA levels.[9]

Quantitative Summary of Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of α-bisabolol, which serves as a strong proxy for the activity of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Cell Line | Stimulant | Mediator | Compound | Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | NO | α-Bisabolol | 1.6–50.0 µg/mL | Up to 55.5% inhibition | [8] |

| RAW 264.7 | LPS | PGE2 | α-Bisabolol | 1.6–50.0 µg/mL | Up to 62.3% inhibition | [8] |

| RAW 264.7 | LPS | TNF-α | α-Bisabolol | 1.6–50.0 µg/mL | Up to 45.3% inhibition | [8] |

| RAW 264.7 | LPS | IL-6 | α-Bisabolol | Not specified | Significant reduction | [14] |

Table 2: In Vivo Anti-inflammatory and Anti-edema Effects

| Animal Model | Inflammatory Agent | Compound | Dosage | Effect | Reference |

| Mice | Carrageenan | α-Bisabolol | 100 & 200 mg/kg | Significant reduction in paw edema | [15] |

| Mice | Dextran | α-Bisabolol | 100 & 200 mg/kg | Significant reduction in paw edema | [15] |

| Mice | Serotonin (5-HT) | α-Bisabolol | 100 & 200 mg/kg | Significant reduction in paw edema | [15] |

| Mice | Carrageenan | α-Bisabolol | 100 & 200 mg/kg | Decreased leukocyte migration and TNF-α | [13] |

| Rats (Colitis) | DSS | α-Bisabolol | 100 & 200 mg/kg | Reduced MPO activity, cytokine levels | [9] |

Detailed Experimental Protocols

In Vitro Analysis using RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effect of this compound on LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT reagent is added, and absorbance is measured to assess cell viability.

-

Treatment and Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, typically 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine and PGE2 Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To analyze protein expression, cell lysates are collected. Proteins (e.g., iNOS, COX-2, p-IκBα, p-p38, p-JNK) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection.

Figure 3: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

In Vivo Analysis using Carrageenan-Induced Paw Edema

This is a standard and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[16]

-

Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized for at least one week under standard laboratory conditions (controlled temperature, 12h light/dark cycle, free access to food and water).

-

Grouping and Administration: Animals are randomly divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin or Diclofenac Sodium), and test groups receiving different doses of this compound (e.g., 100 and 200 mg/kg, p.o.).

-

Induction of Inflammation: One hour after oral administration of the test compounds, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema for each treated group is calculated relative to the control group.

-

Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be excised for histological analysis or to measure levels of inflammatory markers like myeloperoxidase (MPO), a marker of neutrophil infiltration.

Conclusion and Future Directions

The anti-inflammatory action of this compound and its related sesquiterpenes is mediated by a robust and multi-pronged mechanism. The core of this activity lies in the potent inhibition of the NF-κB and MAPK signaling pathways. This upstream intervention leads to a significant downstream reduction in the expression of key inflammatory enzymes (iNOS, COX-2) and the release of pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6, IL-1β). The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of this compound as a natural anti-inflammatory agent.

Future research should focus on several key areas:

-

Direct Comparison: Conducting head-to-head studies comparing the potency of α-bisabolol, this compound, and bisabolol oxide B to delineate any differences in their mechanisms or efficacy.

-

Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its bioavailability and optimize dosing.

-

Clinical Trials: Moving towards well-designed clinical trials to validate the preclinical findings and assess the safety and efficacy of this compound in human inflammatory conditions.

This comprehensive understanding of its molecular action provides a solid scientific foundation for the continued development of this compound as a valuable compound in the pharmaceutical and cosmeceutical industries.

References

- 1. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. carmellcosmetics.com [carmellcosmetics.com]

- 3. mdpi.com [mdpi.com]

- 4. approaches-strategies-and-procedures-for-identifying-anti-inflammatory-drug-lead-molecules-from-natural-products - Ask this paper | Bohrium [bohrium.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]

- 7. Buy (-)-Bisabolol oxide B | 26184-88-3 [smolecule.com]

- 8. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash [mdpi.com]

- 9. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Bisabolol protects against β-adrenergic agonist-induced myocardial infarction in rats by attenuating inflammation, lysosomal dysfunction, NLRP3 inflammasome activation and modulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-nociceptive and anti-inflammatory activities of (−)-α-bisabolol in rodents | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

antioxidant potential and free radical scavenging activity of bisabolol oxide A

An In-depth Technical Guide on the Antioxidant Potential and Free Radical Scavenging Activity of Bisabolol Oxide A

Introduction

This compound is a sesquiterpenoid commonly found as a major oxidation product of (-)-α-bisabolol, a natural monocyclic sesquiterpene alcohol present in the essential oils of various plants, including German chamomile (Matricaria recutita)[1][2]. While α-bisabolol itself is recognized for a range of biological activities including anti-inflammatory, antibacterial, and skin-soothing properties, its oxidized derivatives are also gaining attention for their therapeutic potential[1][2][3]. This technical guide focuses on the antioxidant and free radical scavenging properties of this compound, providing a comprehensive overview of its efficacy, the experimental protocols used for its evaluation, and the potential underlying molecular mechanisms.

Quantitative Data on Antioxidant Activity

The antioxidant activity of a compound is its ability to inhibit the oxidation of other molecules, often by neutralizing free radicals. This is a critical property for preventing oxidative stress, which is implicated in numerous disease pathologies. This compound has demonstrated notable antioxidant capabilities.

A key study has highlighted that this compound possesses significantly higher antioxidant activity than its precursor, α-bisabolol[1]. The radical scavenging ability was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with the results summarized in the table below.

| Compound | Assay | IC50 Value |

| This compound | DPPH Radical Scavenging | 1.50 mg/mL[1] |

| α-Bisabolol | DPPH Radical Scavenging | 43.88 mg/mL[1] |

| IC50: The concentration of the substance required to scavenge 50% of the free radicals. |

Experimental Protocols for Antioxidant Assays

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections describe the standard methodologies for the most common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound[4]. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, diphenylpicrylhydrazine, which is yellow[4][5]. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.6 mM) in methanol[6]. This solution should be freshly prepared and kept in the dark to prevent degradation[6]. For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm[4].

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution (e.g., 100 µL of sample to 3.9 mL of DPPH solution)[6]. A blank containing only the solvent and DPPH solution is also prepared[4].

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes[4].

-

Measurement: After incubation, the absorbance of the solution is measured at 517 nm using a spectrophotometer[4].

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample[5].

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+)[5]. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color[5][7]. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate[8]. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[8][9].

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[10].

-

Sample Preparation: Prepare a series of dilutions of this compound in the same solvent used for the working solution.

-

Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample to 1 mL of ABTS•+ solution)[9].

-

Incubation: The reaction is typically allowed to proceed for a set time (e.g., 6 minutes) at room temperature[7].

-

Measurement: Measure the absorbance of the reaction mixture at 734 nm[7][11].

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[12]. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm[13].

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (this compound)

-

Positive control (e.g., FeSO₄·7H₂O, Trolox)

-

UV-Vis Spectrophotometer

-

Water bath

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[14][15]. The reagent is then warmed to 37°C before use[14].

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent (e.g., 50 µL of sample to 950 µL of FRAP reagent)[14].

-

Incubation: The mixture is incubated at 37°C for a specified time, typically 30 minutes, in the dark[13][14].

-

Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm[13].

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as FRAP units (µM Fe(II)/g of sample) or as Trolox equivalents.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Potential Antioxidant Signaling Pathways

While the direct molecular targets of this compound are still under investigation, the mechanisms of its parent compound, α-bisabolol, offer valuable insights. α-Bisabolol has been shown to modulate key signaling pathways involved in the cellular antioxidant and anti-inflammatory response, such as the Nrf2 and NF-κB pathways[16][17]. It is plausible that this compound exerts its effects through similar mechanisms.

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT)[16][17].

Caption: Potential modulation of the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation[17]. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory mediators. Antioxidants can inhibit this pathway, thereby exerting anti-inflammatory effects[16]. α-Bisabolol has been shown to suppress the activation of NF-κB[17].

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

This compound exhibits significant antioxidant and free radical scavenging activity, proving to be a more potent agent than its precursor, α-bisabolol, in the DPPH assay[1]. The standardized protocols for DPPH, ABTS, and FRAP assays provide a robust framework for the continued investigation of this and other natural compounds. While further research is required to fully elucidate the specific molecular mechanisms of this compound, its potential to modulate key cellular pathways like Nrf2 and NF-κB suggests it is a promising candidate for applications in pharmaceuticals and cosmetics, particularly for conditions associated with oxidative stress and inflammation. This guide provides a foundational resource for researchers and developers interested in harnessing the therapeutic potential of this compound.

References

- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanu-skincare.com [nanu-skincare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. file.elabscience.com [file.elabscience.com]

- 12. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological and biological effects of alpha-bisabolol: An updated review of the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial and Antibacterial Landscape of Bisabolol Oxide A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide A is a sesquiterpenoid ether naturally occurring in the essential oil of German chamomile (Matricaria recutita L.). As an oxygenated derivative of α-bisabolol, it contributes to the characteristic aroma and potential therapeutic properties of chamomile oil. While α-bisabolol has been the subject of numerous studies for its anti-inflammatory, anti-irritant, and antimicrobial effects, specific data on the antimicrobial spectrum of its oxidized form, this compound, is less abundant in scientific literature. This technical guide aims to consolidate the available information on the antibacterial and antimicrobial properties of this compound, provide detailed experimental methodologies for its assessment, and present a logical workflow for its evaluation. It is important to note that much of the existing research refers to "bisabolol oxide" without specifying the isomer (A or B) or evaluates mixtures of these compounds. Therefore, this guide will present the available data with clear context regarding the substance tested.

Antimicrobial Spectrum of this compound

Quantitative data on the antimicrobial activity of pure this compound is sparse. However, some studies have evaluated fractions of chamomile essential oil rich in bisabolol oxides or metabolite mixtures containing this compound. It has been suggested that bisabolol oxides may exhibit greater antibacterial activity than α-bisabolol against both Gram-positive and Gram-negative bacteria[1].

For comparative purposes, the following table summarizes the available data on the antimicrobial activity of bisabolol oxides and α-bisabolol.

| Microorganism | Test Substance | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis | Fractions containing this compound and B | TLC-Bioautography | Strong inhibition observed | [2] |

| Pseudomonas syringae pv. maculicola | Fractions containing this compound and B | TLC-Bioautography | Strong inhibition observed | [2] |

| Candida albicans | α-bisabolol | Microdilution | 36 mM | [3] |

| Botrytis cinerea | α-bisabolol | Fungal growth inhibition | 49% inhibition at 100 ppm | [3] |

| Staphylococcus aureus | α-bisabolol-rich oil | Microdilution | 1.6 - 3.1 mg/mL | [3] |

| Staphylococcus epidermidis | α-bisabolol-rich oil | Microdilution | 1.6 - 3.1 mg/mL | [3] |

| Bacillus cereus | α-bisabolol-rich oil | Microdilution | 1.6 - 3.1 mg/mL | [3] |

| Escherichia coli | α-bisabolol | Microdilution | Poor activity | [3] |

| Solobacterium moorei | α-bisabolol | Direct exposure test | Less effective than tea tree oil | [4] |

Note: The data presented for "Fractions containing this compound and B" indicates a qualitative result of strong inhibition, without providing a specific MIC value. The data for α-bisabolol and α-bisabolol-rich oil are included for comparative context, given the statements about the potentially higher activity of the oxide forms.

Experimental Protocols

A standardized method for determining the antimicrobial activity of lipophilic compounds like this compound is crucial for obtaining reproducible results. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination of this compound

1. Materials and Reagents:

-

This compound (pure compound)

-

Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Microbial cultures (standardized inoculum)

-

Positive control (e.g., a known antibiotic or antifungal agent)

-

Negative control (medium with solvent)

-

Resazurin solution (for viability indication, optional)

2. Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

3. Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound.

4. Inoculation:

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the standardized inoculum to each well containing the serially diluted this compound.

5. Controls:

-

Positive Control: A row with a known antibiotic/antifungal agent to ensure the susceptibility of the test organism.

-

Negative Control (Sterility Control): A well containing only the growth medium to check for contamination.

-

Solvent Control: A row with the highest concentration of DMSO used in the dilutions to ensure it does not inhibit microbial growth.

-

Growth Control: A well containing the growth medium and the microbial inoculum without any test compound.

6. Incubation:

-

Seal the microtiter plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

7. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator like resazurin.

Visualization of Experimental Workflow

As specific signaling pathways for the antimicrobial action of this compound have not been elucidated, the following diagram illustrates a general workflow for the screening and evaluation of its antimicrobial properties.

Caption: Workflow for the antimicrobial evaluation of this compound.

Conclusion

The available evidence suggests that this compound, along with its isomer bisabolol oxide B, possesses antimicrobial properties, with some indications of being more potent than its precursor, α-bisabolol. However, a significant gap exists in the literature regarding a comprehensive and quantitative analysis of the antimicrobial spectrum of pure this compound. Further research employing standardized methodologies, such as the broth microdilution assay detailed in this guide, is necessary to fully elucidate its potential as an antibacterial and antifungal agent. Mechanistic studies are also warranted to understand its mode of action, which could pave the way for its development in pharmaceutical and therapeutic applications. The synergistic potential of this compound with existing antibiotics also presents an interesting avenue for future investigation in combating antimicrobial resistance.

References

- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. nanu-skincare.com [nanu-skincare.com]

- 4. The antimicrobial activity of alpha-bisabolol and tea tree oil against Solobacterium moorei, a Gram-positive bacterium associated with halitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for bisabolol oxide A

Abstract

Bisabolol oxide A is a naturally occurring sesquiterpenoid found predominantly in the essential oil of German chamomile (Matricaria recutita L.) and certain other aromatic plants. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, established analytical methodologies for its quantification, and a detailed exploration of its biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its therapeutic potential through the elucidation of relevant signaling pathways and experimental protocols. All quantitative data are presented in structured tables for clarity and comparative analysis, and key cellular and experimental workflows are visualized using diagrammatic representations.

Chemical and Physical Properties

This compound is a sesquiterpene oxide with a molecular formula of C15H26O2.[1][2] Its chemical identity is well-defined, and its physicochemical properties are crucial for its handling, formulation, and biological activity assessment.

| Property | Value | Reference(s) |

| Molecular Formula | C15H26O2 | [1][2] |

| Molecular Weight | 238.37 g/mol | [1][2][3] |

| CAS Number | 22567-36-8 | [1] |

| IUPAC Name | (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol | [2] |

| Boiling Point (est.) | 327.00 to 328.00 °C @ 760.00 mm Hg | [4] |

| Flash Point (est.) | 125.90 °C | [4] |

| logP (o/w) (est.) | 3.457 | [4] |

| Appearance | Viscous colorless to somewhat yellow liquid | |

| Odor | Slight characteristic floral wood odor |

Analytical Methodologies

Accurate quantification of this compound in various matrices is essential for research and quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method has been developed for the determination and quantification of (-)-α-bisabolol, a related compound, which can be adapted for this compound.[5]

| Parameter | Method Details | Reference(s) |

| Column | Reversed-phase C18 | [5] |

| Mobile Phase | Gradient elution with (A) acetonitrile-water-phosphoric acid (19:80:1) and (B) acetonitrile. | [5] |

| Flow Rate | 0.8 mL/min | [5] |

| Detection | UV at 200 nm | [5] |

| Linearity Range | 0.02-0.64 mg/mL (for (-)-α-bisabolol) | [5] |

| LOD & LOQ | 0.0005 and 0.0016 mg/mL, respectively (for (-)-α-bisabolol) | [5] |

Gas Chromatography-Mass Spectrometry (GC-MS)

Headspace GC-MS is a sensitive method for the determination of volatile compounds like this compound in biological samples.[6]

| Parameter | Method Details | Reference(s) |

| Sample Preparation | Blood diluted with water (0.5 ml blood + 1 ml water). | [6] |

| Injection | Headspace injection after heating at 125°C for 1 hour. | [6] |

| Detection Limit | 0.13 µmol/L in blood (for α-bisabolol) | [6] |

Biological Activities and Signaling Pathways

This compound and its related compound, α-bisabolol, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

(-)-α-Bisabolol has been shown to possess peripheral anti-inflammatory and anti-nociceptive properties.[7][8] These effects are attributed to the reduction of leukocyte migration, protein extravasation, and the levels of pro-inflammatory cytokines like TNF-α.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard in vivo model to assess anti-inflammatory activity.

-

Animals: Male Swiss mice (25-30 g) are used.

-

Groups:

-

Vehicle control (e.g., saline)

-

Positive control (e.g., indomethacin)

-

Test groups receiving various doses of this compound (e.g., 100 and 200 mg/kg, p.o.)

-

-

Procedure:

-

One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Endpoint: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Signaling Pathway: NF-κB and MAPK Inhibition

α-Bisabolol has been shown to mitigate colon inflammation by stimulating the PPAR-γ transcription factor and decreasing the phosphorylation of MAPK signaling and NF-κB proteins.[9]

Caption: Simplified diagram of the anti-inflammatory action of this compound.

Anticancer Activity

α-Bisabolol has been reported to induce apoptosis in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and glioma cells.[10][11] The anticancer effects are mediated through the induction of cell cycle arrest and modulation of apoptotic signaling pathways.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: A549 NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-50 µM) for 24, 48, and 72 hours.

-

Procedure:

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO.

-

-

Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is then calculated.

Signaling Pathway: PI3K/Akt and Mitochondrial Apoptosis

The anticancer activity of α-bisabolol is linked to the inhibition of the PI3K/Akt signaling pathway and the induction of the mitochondrial apoptotic pathway.[10][12]

Caption: Overview of PI3K/Akt inhibition and apoptosis induction by this compound.

Neuroprotective Effects

α-Bisabolol has shown neuroprotective effects in models of Parkinson's disease and pentylenetetrazole-induced seizures.[13][14][15] These effects are associated with its antioxidant, anti-inflammatory, and anti-apoptotic properties.[14][15]

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Rats

This model is used to study the neuroprotective effects of compounds against dopaminergic neurodegeneration.

-

Animals: Male Wistar rats are used.

-

Induction of PD: Rotenone (2.5 mg/kg) is administered intraperitoneally for 4 weeks.

-

Treatment: this compound is co-administered with rotenone.

-

Behavioral Assessment: Motor coordination and activity are assessed using tests like the rotarod and open field test.

-

Biochemical Analysis: Levels of oxidative stress markers (e.g., MDA, GSH), inflammatory cytokines (e.g., TNF-α, IL-1β), and apoptotic markers (e.g., Bax, Bcl-2, caspases) are measured in brain tissue.

-

Histopathology: Immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra and striatum is performed.

Workflow: Neuroprotective Experimental Design

Caption: A generalized workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound is a promising natural compound with a well-characterized chemical profile and a range of documented biological activities. Its anti-inflammatory, anticancer, and neuroprotective effects, mediated through the modulation of key cellular signaling pathways, warrant further investigation for its potential therapeutic applications. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this interesting sesquiterpenoid. Further studies should focus on its pharmacokinetic and toxicological profiles to facilitate its translation into clinical practice.

References

- 1. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 2. This compound | C15H26O2 | CID 13092559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-Bisabolol oxide A | C15H26O2 | CID 6432251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-bisabolol oxide A, 22567-36-8 [thegoodscentscompany.com]

- 5. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of alpha-bisabolol in human blood by micro-HPLC-ion trap MS and head space-GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive and anti-inflammatory activities of (-)-α-bisabolol in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jbuon.com [jbuon.com]

- 11. researchgate.net [researchgate.net]

- 12. research.uees.edu.ec [research.uees.edu.ec]

- 13. (-)-α-bisabolol exerts neuroprotective effects against pentylenetetrazole-induced seizures in rats by targeting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility Characteristics of Bisabolol Oxide A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide A is a sesquiterpenoid and a major oxidation product of α-bisabolol, a compound naturally found in chamomile (Matricaria chamomilla) and other plants. While α-bisabolol has been extensively studied for its pharmacological properties, this compound is also gaining attention for its potential biological activities, including antioxidant, antihyperalgesic, and antiedematous effects.[1][2] A critical aspect of leveraging its therapeutic potential lies in understanding its physicochemical properties, particularly its solubility in various solvents. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, alongside its precursor α-bisabolol for comparative purposes. It also outlines a detailed experimental protocol for solubility determination and presents a logical workflow for its characterization.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol | PubChem |

| Molecular Formula | C15H26O2 | [3] |

| Molecular Weight | 238.37 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following tables summarize the known qualitative and quantitative solubility information for this compound, and for comparative purposes, the more extensively studied α-bisabolol.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 21.49 mg/L (estimated) | 25 | [3] |

| Alcohol | Soluble | Not Specified | [3] |

| DMSO | 200 mg/mL | Not Specified | [4] |

Note: The solubility in DMSO is reported by a commercial supplier and may represent an approximate value or a concentration at which a stock solution can be prepared.

Table 2: Comparative Solubility of α-Bisabolol

| Solvent | Solubility | Temperature (°C) | Source |

| Water | Poorly soluble/Insoluble | Not Specified | [5] |

| Ethanol | ~ 5 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ~ 10 mg/mL | Not Specified | [6] |

| Dimethyl Formamide (DMF) | ~ 10 mg/mL | Not Specified | [6] |

| Glycerine | Insoluble | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a sparingly soluble compound like this compound in various solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., ethanol, propylene glycol, isopropyl myristate, etc.) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the tested temperature. Report the solubility in units such as mg/mL or mol/L.

-

Logical Workflow for Characterization

As specific signaling pathways for this compound are not well-documented, the following diagram illustrates a logical workflow for its comprehensive characterization, from initial solubility screening to the investigation of its biological activities.

Caption: Logical workflow for the characterization of this compound.

Conclusion